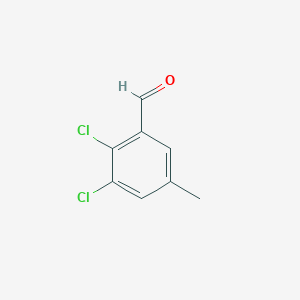

2,3-Dichloro-5-methylbenzaldehyde

Description

Contextual Significance of Benzaldehyde (B42025) Scaffolds in Chemical Research

Benzaldehyde and its derivatives are fundamental scaffolds in chemical research, appearing in a vast array of natural products, pharmaceuticals, and materials. researchgate.netnih.gov The aldehyde functional group is a key synthon, readily participating in a multitude of chemical reactions, including nucleophilic additions, condensations, and oxidations, to generate a diverse range of chemical structures. researchgate.netacs.org This versatility has established benzaldehydes as indispensable starting materials in the synthesis of fine chemicals, dyes, and agrochemicals. researchgate.net Furthermore, the aromatic ring of benzaldehyde can be functionalized to modulate the properties of the resulting molecules, making it a highly adaptable platform for drug discovery and materials science. acs.orgnih.gov

Importance of Dichlorinated Aromatic Systems in Synthetic Transformations

The presence of two chlorine atoms on an aromatic ring, as seen in dichlorinated aromatic systems, introduces unique electronic and steric effects that are highly valuable in synthetic transformations. Dichlorination can enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions. Moreover, the chlorine atoms can act as directing groups in subsequent electrophilic aromatic substitution reactions, providing regiochemical control. youtube.com They also serve as versatile handles for cross-coupling reactions, such as Suzuki and Heck couplings, which are powerful methods for carbon-carbon bond formation. nih.gov The strategic placement of two chlorine atoms can therefore unlock novel synthetic pathways and provide access to complex molecular architectures that would be challenging to synthesize otherwise. acs.org

Academic and Industrial Relevance of 2,3-Dichloro-5-methylbenzaldehyde

This compound is a specific halogenated aromatic aldehyde that holds both academic and industrial significance. Its structure, featuring two adjacent chlorine atoms and a methyl group on the benzaldehyde framework, makes it a valuable intermediate in the synthesis of various target molecules. In academic research, it serves as a model substrate for studying the effects of polysubstitution on the reactivity of aromatic aldehydes and for developing new synthetic methodologies. orgsyn.org Industrially, this compound and its derivatives are utilized in the preparation of pharmaceuticals and agrochemicals. For instance, a patented process describes the preparation of 2,3-dichlorobenzaldehyde, highlighting its role as a precursor in chemical manufacturing. google.com The synthesis of related structures, such as 2,3,5-trihalobenzaldehydes, further underscores the utility of these polychlorinated benzaldehydes in accessing complex halogenated compounds. google.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H6Cl2O |

| Molecular Weight | 189.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | 170879-71-7 |

This data is compiled from publicly available chemical databases. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGBENCKKVTOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Chemical Reactivity and Mechanistic Pathways of 2,3 Dichloro 5 Methylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a carbonyl (C=O) function, where the carbon atom is bonded to a hydrogen atom and an aryl group. The double bond between carbon and the highly electronegative oxygen atom is polarized, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic. This inherent polarity is the primary driver of the aldehyde's reactivity.

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate after the rehybridization of the carbon from sp² to sp³. libretexts.org The general mechanism proceeds in two steps:

Nucleophilic attack: The nucleophile adds to the carbonyl carbon, breaking the π-bond of the carbonyl group and forming a new single bond. The electrons from the π-bond are pushed to the oxygen atom, creating an alkoxide intermediate. byjus.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated, typically by a weak acid, to yield an alcohol. libretexts.org

The reactivity of the carbonyl group in 2,3-dichloro-5-methylbenzaldehyde is influenced by both electronic and steric factors. The two chlorine atoms on the aromatic ring are electron-withdrawing, which should enhance the electrophilicity of the carbonyl carbon. However, the methyl group is electron-donating, and the ortho-chloro substituent may exert some steric hindrance.

A common nucleophilic addition reaction is the formation of cyanohydrins upon treatment with hydrogen cyanide (HCN). libretexts.org This reaction is typically base-catalyzed to generate the more potent nucleophile, the cyanide ion (CN⁻). ncert.nic.in

Controlled Oxidation Reactions

Aldehydes can be readily oxidized to carboxylic acids. Controlled oxidation is crucial to prevent over-oxidation or side reactions. Common oxidizing agents for the conversion of benzaldehydes to benzoic acids include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

For this compound, oxidation would yield 2,3-dichloro-5-methylbenzoic acid. The reaction with KMnO₄ typically proceeds in alkaline conditions, followed by acidification to protonate the carboxylate salt. The progress of such oxidations can be monitored by observing the disappearance of the characteristic color of the permanganate ion. rsc.org

The rate of oxidation is influenced by the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups retard it. rsc.org This is reflected in Hammett plots, which correlate reaction rates with substituent constants. rsc.org

Selective Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.in Catalytic hydrogenation is also an effective method. thieme-connect.de

The reduction of this compound would yield (2,3-dichloro-5-methylphenyl)methanol. Sodium borohydride is a milder and more selective reagent than LiAlH₄, making it suitable for this transformation without affecting the chloro substituents. The reaction is typically carried out in an alcoholic solvent.

The rate of reduction is also subject to electronic effects. Electron-withdrawing groups on the benzaldehyde (B42025) ring tend to increase the rate of reduction with NaBH₄. rsc.org This is because they enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride ion. rsc.org

| Reaction Type | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 2,3-Dichloro-5-methylbenzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (2,3-dichloro-5-methylphenyl)methanol |

Condensation Reactions with Nitrogen-Containing Compounds

Aldehydes readily undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases). byjus.com This reaction is a nucleophilic addition-elimination process. The amine nitrogen acts as the nucleophile, attacking the carbonyl carbon. The resulting intermediate then eliminates a molecule of water to form the C=N double bond. byjus.com

The reaction is reversible and often acid-catalyzed. ncert.nic.in The formation of an imine from this compound and a primary amine would proceed through a carbinolamine intermediate.

A well-known example is the Knoevenagel condensation, where an aldehyde reacts with a compound containing an active methylene (B1212753) group, often catalyzed by an amine. researchgate.net The mechanism can involve the formation of an iminium ion, which then reacts with the enolate of the active methylene compound. researchgate.net

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a reaction in which an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The existing substituents on the ring direct the position of the incoming electrophile.

Electrophilic Aromatic Substitution Studies

In this compound, the substituents are:

-CHO (aldehyde): A deactivating and meta-directing group.

-Cl (chloro): A deactivating but ortho, para-directing group.

-CH₃ (methyl): An activating and ortho, para-directing group.

The directing effects of these groups are a combination of inductive and resonance effects. The aldehyde and chloro groups are electron-withdrawing through the inductive effect, deactivating the ring towards electrophilic attack. The methyl group is electron-donating, activating the ring.

The positions on the ring are C1-CHO, C2-Cl, C3-Cl, C4-H, C5-CH₃, C6-H. The two available positions for substitution are C4 and C6.

Position 4: This position is para to the aldehyde group (meta-directing), ortho to the methyl group (activating, ortho-directing), and meta to one chloro group.

Position 6: This position is ortho to the aldehyde group (meta-directing), ortho to one chloro group (deactivating, ortho-directing), and para to the methyl group (activating, para-directing).

Given the strong activating and directing effect of the methyl group, electrophilic substitution is most likely to occur at position 6, which is para to the methyl group and ortho to the aldehyde group, or at position 4, which is ortho to the methyl group. The steric hindrance from the adjacent chloro group at position 3 might make position 4 less favorable. Therefore, substitution at C6 is predicted to be the major product in electrophilic aromatic substitution reactions.

Nucleophilic Substitution at Halogenated Positions

Nucleophilic aromatic substitution (SNA_r) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. byjus.commasterorganicchemistry.comlibretexts.orgyoutube.comnih.gov In the case of this compound, the aldehyde group, being strongly electron-withdrawing, activates the ring for such substitutions. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

The presence of two chlorine atoms at the 2- and 3-positions offers the potential for substitution to occur at either site. The regioselectivity of the reaction will be influenced by both electronic and steric factors. The aldehyde group at C1 will exert its strongest activating effect at the ortho (C2) and para positions. Since there is no para substituent, the C2-chloro is significantly activated. The C3-chloro is meta to the aldehyde, and thus less activated. Therefore, nucleophilic attack is more likely to occur at the C2 position.

Common nucleophiles for these reactions include alkoxides, amines, and thiolates. The general reaction scheme can be depicted as follows:

Reaction Scheme:

Where Nu- represents a nucleophile.

| Reactant | Nucleophile | Product | Position of Substitution |

| This compound | Sodium methoxide | 2-Methoxy-3-chloro-5-methylbenzaldehyde | C2 |

| This compound | Ammonia (B1221849) | 2-Amino-3-chloro-5-methylbenzaldehyde | C2 |

| This compound | Sodium thiophenoxide | 2-(Phenylthio)-3-chloro-5-methylbenzaldehyde | C2 |

Table 1: Illustrative examples of potential nucleophilic substitution reactions of this compound.

Functionalization of the Methyl Group (Benzylic Transformations)

The methyl group of this compound is susceptible to functionalization at the benzylic position. A common transformation is benzylic bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or a peroxide. chadsprep.commasterorganicchemistry.comyoutube.com This reaction proceeds via a free-radical chain mechanism. The stability of the intermediate benzylic radical is crucial for the success of this reaction.

Once the benzylic bromide is formed, it can serve as a versatile intermediate for the introduction of other functional groups through nucleophilic substitution reactions. For example, it can be converted to an alcohol, ether, or amine.

Reaction Scheme:

Benzylic Bromination:

Subsequent Nucleophilic Substitution:

| Starting Material | Reagent | Product |

| This compound | N-Bromosuccinimide, light | 2,3-Dichloro-5-(bromomethyl)benzaldehyde |

| 2,3-Dichloro-5-(bromomethyl)benzaldehyde | Sodium hydroxide | 2,3-Dichloro-5-(hydroxymethyl)benzaldehyde |

| 2,3-Dichloro-5-(bromomethyl)benzaldehyde | Sodium cyanide | 2,3-Dichloro-5-(cyanomethyl)benzaldehyde |

Table 2: Potential benzylic functionalization reactions of this compound.

Multi-component Reactions (MCRs) Involving this compound as a Building Block

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govtcichemicals.com Substituted benzaldehydes are frequently employed as one of the key components in various MCRs, such as the Biginelli and Hantzsch reactions. wikipedia.orgchemtube3d.comorganic-chemistry.orgorganic-chemistry.orgwikipedia.orgunair.ac.idyoutube.comcambridge.orgias.ac.inresearchgate.netbeilstein-journals.orgnih.gov The presence of the dichloro and methyl substituents on the benzaldehyde ring can influence the reactivity and the properties of the resulting products.

Design and Synthesis of Complex Molecular Frameworks via MCRs

Biginelli Reaction: This reaction involves the one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). wikipedia.orgorganic-chemistry.orgunair.ac.idcambridge.orgias.ac.in These heterocyclic scaffolds are of significant interest in medicinal chemistry. The use of this compound in the Biginelli reaction would lead to the formation of DHPMs with a dichloromethylphenyl substituent at the 4-position.

Hantzsch Pyridine Synthesis: This MCR combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridines. chemtube3d.comorganic-chemistry.orgwikipedia.orgyoutube.comnih.gov These compounds are known for their biological activities, including as calcium channel blockers. Employing this compound in this synthesis would yield dihydropyridines with the substituted phenyl group at the 4-position.

| MCR Type | Reactants | Product |

| Biginelli Reaction | This compound, Ethyl acetoacetate, Urea | 4-(2,3-Dichloro-5-methylphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

| Hantzsch Synthesis | This compound, 2x Ethyl acetoacetate, Ammonia | Diethyl 1,4-dihydro-2,6-dimethyl-4-(2,3-dichloro-5-methylphenyl)pyridine-3,5-dicarboxylate |

Table 3: Illustrative MCRs utilizing this compound.

Mechanistic Insights into MCR Pathways

The mechanisms of both the Biginelli and Hantzsch reactions have been extensively studied.

Biginelli Reaction Mechanism: The reaction is typically acid-catalyzed and is believed to proceed through the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea. wikipedia.orgcambridge.org This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. Subsequent cyclization and dehydration then afford the final dihydropyrimidinone product.

Hantzsch Synthesis Mechanism: The mechanism is thought to involve the initial Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester to form an unsaturated dicarbonyl compound. organic-chemistry.org Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. The Michael addition of the enamine to the unsaturated dicarbonyl compound, followed by cyclization and dehydration, yields the dihydropyridine (B1217469) ring.

The electronic effects of the substituents on the benzaldehyde ring can influence the rate of these reactions. The electron-withdrawing chloro groups on this compound would render the aldehyde carbon more electrophilic, potentially accelerating the initial nucleophilic attack steps in both the Biginelli and Hantzsch reactions.

Derivatives and Structural Modifications of 2,3 Dichloro 5 Methylbenzaldehyde

Synthesis and Characterization of Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are synthesized through the condensation of a primary amine with a carbonyl compound. mediresonline.orgderpharmachemica.com These compounds are of significant interest due to their coordination capabilities with metal ions and their diverse applications. ijrpc.comnih.gov

The formation of Schiff bases from 2,3-dichloro-5-methylbenzaldehyde involves a nucleophilic addition-elimination reaction. A primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This intermediate then dehydrates, typically under acid catalysis, to yield the stable imine or azomethine group. derpharmachemica.comajgreenchem.com The reaction is generally straightforward and can often be achieved by refluxing the aldehyde and amine in a suitable solvent like ethanol. internationaljournalcorner.com

A significant structural feature of Schiff bases, particularly those derived from hydroxyaldehydes, is the potential for tautomerism. nih.gov For instance, if this compound were to react with an aminophenol, the resulting Schiff base could exist in equilibrium between the phenol-imine form (O-H···N) and the keto-amine form (O···H-N). sciopen.com Crystallographic studies on similar compounds have shown that this equilibrium can be influenced by factors such as the substitution pattern on the aromatic rings and the crystalline environment, leading to the stabilization of one tautomer over the other. nih.gov This tautomerism is characterized by an intramolecular proton transfer between the hydroxyl oxygen and the imine nitrogen. nih.govsciopen.com

Table 1: General Synthesis of Schiff Bases from this compound

| Reactant 1 | Reactant 2 (Primary Amine) | Resulting Bond | Key Features |

| This compound | R-NH₂ (e.g., aniline, aminophenol) | Azomethine (-CH=N-R) | Condensation reaction; Formation of a C=N double bond. mediresonline.org |

| This compound | Aniline Derivatives | Imine | Aromatic aldehydes form stable Schiff bases. internationaljournalcorner.com |

| This compound | Aminophenols | Phenol-Imine/Keto-Amine Tautomers | Potential for intramolecular hydrogen bonding and zwitterion formation. nih.gov |

Schiff bases are highly effective ligands in coordination chemistry due to the presence of the imine nitrogen, which has π-acceptor properties, and other potential donor atoms like oxygen from a hydroxyl group. ijrpc.cominternationaljournalcorner.com Schiff bases derived from this compound can act as bidentate or multidentate ligands, chelating with various transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) to form stable metal complexes. ijrpc.comajgreenchem.com

The synthesis of these complexes typically involves reacting the pre-synthesized Schiff base ligand with a metal salt (e.g., metal chloride) in an ethanolic solution. ijrpc.cominternationaljournalcorner.com The resulting complexes often exhibit distinct geometries, such as tetrahedral or octahedral, depending on the metal ion and the stoichiometry of the ligand-to-metal ratio. ijrpc.cominternationaljournalcorner.com The coordination of the metal to the ligand is confirmed through spectroscopic techniques like FT-IR, which shows shifts in the C=N and C-O stretching frequencies upon complexation. researchgate.net These metal complexes are investigated for their potential applications in catalysis and as biological agents. ijrpc.comscispace.com

Table 2: Potential Metal Complexes with Schiff Base Ligands

| Ligand (Derived from this compound) | Metal Ion | Potential Geometry | Characterization Methods |

| Bidentate Schiff Base (N,O donor) | Co(II), Ni(II) | Octahedral (1:2 Metal:Ligand) | Elemental Analysis, IR, Electronic Spectra ijrpc.com |

| Bidentate Schiff Base (N,O donor) | Cu(II) | Tetrahedral | Elemental Analysis, IR, EPR Spectra internationaljournalcorner.com |

| Bidentate Schiff Base (N,O donor) | Zn(II) | Tetrahedral or Octahedral | Elemental Analysis, IR, ¹H-NMR internationaljournalcorner.comresearchgate.net |

| Tetradentate Schiff Base (N₂O₂ donor) | Cu(II), Co(II), Zn(II) | Square Planar or Tetrahedral | IR, TGA, Magnetic Susceptibility researchgate.net |

Formation of Novel Heterocyclic Compounds

The aldehyde functionality of this compound makes it a key building block in multicomponent reactions for the synthesis of complex heterocyclic structures.

Benzimidazoles are a class of heterocyclic compounds formed by the fusion of benzene (B151609) and imidazole (B134444) rings. nih.govrsc.org A primary and efficient method for their synthesis is the condensation reaction between an o-phenylenediamine (B120857) (or its substituted derivatives) and an aldehyde. nih.govbenthamscience.com In this reaction, this compound would react with an o-phenylenediamine, typically under acidic conditions or with an oxidizing agent, to form the corresponding 2-substituted benzimidazole (B57391). rsc.orgresearchgate.net The reaction proceeds via the initial formation of a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation/aromatization to yield the final benzimidazole product. nih.gov Various catalysts, including metal nanocomposites and mineral acids, have been employed to facilitate this transformation under mild conditions. nih.gov

Table 3: Synthesis of Benzimidazole Derivatives

| Aldehyde Component | Amine Component | Product Class | Reaction Type |

| This compound | o-Phenylenediamine | 2-(2,3-Dichloro-5-methylphenyl)-1H-benzo[d]imidazole | Condensation and Cyclization nih.govbenthamscience.com |

| This compound | Substituted o-phenylenediamines | Substituted 2-aryl-benzimidazoles | Catalyst-mediated condensation nih.gov |

Pyrano[2,3-d]pyrimidines are fused heterocyclic systems that can be synthesized via a one-pot, three-component condensation reaction. nih.gov This reaction typically involves an aromatic aldehyde, malononitrile, and a barbituric acid or thiobarbituric acid derivative. researchgate.netresearchgate.net Using this compound as the aldehyde component, the reaction proceeds through a tandem Knoevenagel-Michael cyclocondensation pathway. researchgate.netresearchgate.net The reaction is often catalyzed by a base or a recoverable nanocatalyst in an environmentally friendly solvent like aqueous ethanol. nih.govresearchgate.net The resulting 5-aryl-pyrano[2,3-d]pyrimidine derivatives are of interest for their potential biological activities. nih.govsemanticscholar.org

Table 4: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

| Aldehyde Component | Component 2 | Component 3 | Product Scaffold |

| This compound | Malononitrile | Barbituric acid | 7-amino-5-(2,3-dichloro-5-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile researchgate.netsemanticscholar.org |

| This compound | Malononitrile | Thiobarbituric acid | 7-amino-5-(2,3-dichloro-5-methylphenyl)-2-thioxo-4-oxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile nih.gov |

The synthesis of complex, fused polycyclic systems such as furo[3,4-b]naphtho[2,3-f]quinolines represents a significant challenge in organic synthesis. While direct synthesis from this compound is not explicitly detailed in the provided context, established quinoline (B57606) synthesis methods offer plausible routes. Quinoline scaffolds are often constructed using multicomponent reactions like the Doebner or Povarov reactions, which utilize an aldehyde, an amine, and a third component. purdue.edu

For instance, a plausible strategy could involve a variation of the Friedländer annulation or a related multicomponent reaction. The synthesis of fused naphthofuro[3,2-c]quinolines has been reported, demonstrating the feasibility of constructing such complex scaffolds. nih.gov A hypothetical approach to a furo-naphtho-quinoline system might involve the reaction of an amino-naphthalenecarboxylate with a suitable diketone or keto-ester derived from this compound, followed by subsequent cyclization and aromatization steps to build the fused ring system. The construction of such elaborate heterocyclic frameworks is a testament to the versatility of aldehydes in advanced organic synthesis. researchgate.net

Other Annulated Heterocycles

Beyond the more common heterocyclic systems, the reactivity of this compound can be harnessed to construct a variety of other fused heterocyclic rings. These reactions often involve condensation with bifunctional reagents, leading to the formation of novel polycyclic structures.

A notable example is the synthesis of substituted thieno[2,3-b]quinoxalines . These compounds can be prepared through the condensation of a quinoxaline-2-thione derivative with a benzaldehyde (B42025). While a direct reaction with this compound is not explicitly detailed in readily available literature, the general methodology involves the acid-promoted condensation of a 3-methylquinoxaline-2-thione with various benzaldehydes. This reaction proceeds in a green and renewable solvent like ethanol, utilizing Brønsted acids such as sulfuric or hydrochloric acid to facilitate the cyclization and afford 2,3-disubstituted thieno[2,3-b]quinoxalines. academie-sciences.fr This synthetic strategy offers a pathway to novel compounds with potential biological and physical properties.

Another important class of annulated heterocycles that can be accessed from precursors derived from benzaldehydes are benzothiazines . The synthesis of these structures can be achieved through various routes, including the reaction of 2-aminothiophenol (B119425) with suitable precursors. Although a direct synthesis from this compound is not prominently documented, related methodologies suggest its potential as a starting material. For instance, the condensation of 2-aminothiophenol with α-haloketones, which can be derived from benzaldehydes, is a common route to 1,4-benzothiazines.

Furthermore, the versatility of the aldehyde functional group allows for its transformation into other reactive intermediates, opening up possibilities for diverse cyclization reactions. For example, conversion of the aldehyde to an α-aminonitrile, followed by reaction with an aminothiol (B82208) like cysteine, can lead to the formation of thiazine-containing heterocycles. nih.govresearchgate.net This approach highlights the potential for creating complex, multi-ring systems from a relatively simple starting aldehyde.

Advanced Derivatization for Enhanced Functionality

Advanced derivatization of this compound focuses on introducing complex functional groups or building upon the existing scaffold to significantly alter its chemical properties and potential applications. These transformations go beyond simple functional group interconversions and often involve multi-step syntheses or the use of specialized reagents.

One powerful strategy for advanced derivatization is the utilization of multi-component reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy. While specific MCRs involving this compound are not extensively reported, the aldehyde functionality is a common component in many well-established MCRs. For example, the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), could theoretically be employed to generate dihydropyrimidinone derivatives bearing the 2,3-dichloro-5-methylphenyl substituent. Similarly, Passerini and Ugi reactions, which involve an aldehyde, a carboxylic acid, an isocyanide, and in the case of the Ugi reaction, an amine, could be used to create a diverse library of α-acyloxy carboxamides and α-aminoacyl amides, respectively. These MCRs introduce significant structural complexity and multiple points for further functionalization. mdpi.commdpi.com

Another avenue for advanced derivatization involves the strategic modification of the aldehyde group to introduce functionalities that can participate in further complex reactions. For instance, the aldehyde can be converted to an alkyne via the Corey-Fuchs reaction. This terminal alkyne can then undergo a variety of transformations, such as click chemistry (cycloaddition with azides) or Sonogashira coupling, to attach complex molecular fragments.

Furthermore, the inherent reactivity of the chlorinated aromatic ring can be exploited for advanced functionalization. Nucleophilic aromatic substitution (SNA_r) reactions, although challenging on an electron-rich benzaldehyde, could potentially be used to introduce other functional groups by displacing one of the chloro substituents under specific conditions or with appropriate activation.

The development of advanced derivatization protocols is crucial for unlocking the full potential of this compound as a building block in the synthesis of novel and functionally complex molecules.

Advanced Spectroscopic and Crystallographic Characterization of 2,3 Dichloro 5 Methylbenzaldehyde and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals the characteristic frequencies at which different functional groups absorb, allowing for their identification. For 2,3-dichloro-5-methylbenzaldehyde, the FT-IR spectrum is expected to exhibit distinct peaks corresponding to its constituent functional groups.

Key expected vibrational modes for this compound include:

C-H stretching vibrations: Aromatic C-H stretching bands are typically observed in the region of 3100-3000 cm⁻¹. The aldehydic C-H stretching vibration usually appears as two distinct peaks in the range of 2850-2750 cm⁻¹.

C=O stretching vibration: The carbonyl group of the aldehyde is one of the most characteristic and intense absorptions in the IR spectrum, typically found in the range of 1710-1685 cm⁻¹. The conjugation with the aromatic ring and the presence of electron-withdrawing chloro substituents can influence the exact position of this band. For comparison, the C=O stretching vibration in 2-chlorobenzaldehyde (B119727) has been observed around 1700 cm⁻¹.

C=C aromatic stretching vibrations: The stretching of the carbon-carbon bonds within the benzene (B151609) ring typically gives rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-Cl stretching vibrations: The carbon-chlorine stretching vibrations are expected in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. The exact frequencies will depend on the substitution pattern on the benzene ring.

Methyl group vibrations: The methyl group will exhibit characteristic C-H stretching and bending vibrations.

Fourier-Transform Raman Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, the FT-Raman spectrum would be expected to provide valuable information about the aromatic ring and C-Cl vibrations.

Expected prominent bands in the FT-Raman spectrum include:

Aromatic ring vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring is often a strong and characteristic band in the Raman spectrum.

C-Cl stretching vibrations: The symmetric stretching vibrations of the C-Cl bonds are typically strong in the Raman spectrum.

C=O stretching vibration: While strong in the IR, the carbonyl stretch can also be observed in the Raman spectrum.

Similar to the FT-IR data, a dedicated experimental FT-Raman spectrum for this compound is not prevalent in the literature. However, studies on related molecules like 3,5-dichlorobenzonitrile (B1202942) demonstrate the utility of FT-Raman in conjunction with FT-IR for a complete vibrational analysis. nih.gov

Detailed Vibrational Assignment and Mode Analysis

A comprehensive understanding of the molecular vibrations can be achieved through a detailed assignment of the observed spectral bands to specific vibrational modes. This is often accomplished with the aid of quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities with a reasonable degree of accuracy. By comparing the experimental FT-IR and FT-Raman spectra with the calculated theoretical spectra, a reliable assignment of the fundamental vibrational modes can be made. This analysis provides a deeper insight into the force constants of the bonds and the coupling between different vibrations within the molecule. For instance, studies on other substituted benzaldehydes have successfully employed DFT calculations to assign their vibrational spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H and ¹³C NMR Spectral Interpretation

¹H (proton) and ¹³C (carbon-13) NMR are the most common NMR techniques used in organic chemistry.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

Aldehydic Proton: The proton of the aldehyde group (-CHO) is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

Aromatic Protons: The two aromatic protons on the ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to their different positions relative to the substituents, they will have distinct chemical shifts and will likely appear as doublets, showing coupling to each other.

Methyl Protons: The protons of the methyl group (-CH₃) are shielded and will appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. For this compound, the following signals are anticipated:

Carbonyl Carbon: The carbon of the aldehyde group is highly deshielded and will appear significantly downfield, typically in the range of δ 190-200 ppm.

Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region (δ 120-150 ppm). The carbons directly attached to the chlorine atoms and the aldehyde group will be significantly deshielded.

Methyl Carbon: The carbon of the methyl group will be the most shielded carbon and will appear at the highest field (lowest δ value), typically around δ 20-30 ppm.

The following table presents ¹H and ¹³C NMR data for related substituted benzaldehydes, which can be used for comparative purposes to estimate the chemical shifts for this compound. rsc.org

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Methylbenzaldehyde | DMSO-d₆ | 10.23 (s, 1H), 7.82 (d, 1H), 7.56 (t, 1H), 7.41 (t, 1H), 7.34 (d, 1H), 2.61 (s, 3H) | 193.3, 140.1, 133.9, 133.8, 131.7, 131.3, 126.4, 19.0 |

| 3-Methylbenzaldehyde | DMSO-d₆ | 9.98 (s, 1H), 7.71 (s, 1H), 7.70 (d, 1H), 7.53 (t, 1H), 7.51 (d, 1H), 2.39 (s, 3H) | 193.3, 138.7, 136.3, 135.2, 129.7, 129.1, 126.9, 20.7 |

| 2-Methoxybenzaldehyde | DMSO-d₆ | 10.39 (s, 1H), 7.63 (dd, 1H), 7.60 (ddd, 1H), 7.17 (d, 1H), 7.09 (t, 1H), 3.88 (s, 3H) | 189.0, 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, 55.8 |

| 2,3-Dichlorobenzaldehyde | - | Data not available in this format | Data not available in this format |

Note: The data for 2,3-Dichlorobenzaldehyde was not presented in a comparable format in the sourced literature.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structure and assign all proton and carbon signals unambiguously, advanced two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons, confirming their adjacent relationship. No other cross-peaks would be anticipated as the aldehydic and methyl protons are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would show correlations between:

The aldehydic proton and the carbonyl carbon.

Each aromatic proton and its directly attached aromatic carbon.

The methyl protons and the methyl carbon. This allows for the direct assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (and sometimes four). HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton. For this compound, HMBC correlations would be expected between:

The aldehydic proton and the aromatic carbons at positions 2 and 6.

The aromatic protons and neighboring carbons, including the quaternary carbons.

The methyl protons and the aromatic carbons at positions 4 and 6.

While specific experimental 2D NMR spectra for this compound were not found in the surveyed literature, the principles of these techniques provide a clear roadmap for its complete structural elucidation. The combination of these advanced spectroscopic methods allows for a detailed and confident characterization of the molecular structure of this compound and its derivatives.

X-ray Crystallography for Three-Dimensional Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

Single Crystal X-ray Diffraction (SCXRD) stands as the gold standard for determining the absolute configuration of chiral molecules and for elucidating the precise molecular structure of crystalline compounds. While this compound itself is not chiral, SCXRD provides a detailed picture of its molecular geometry.

For a definitive structural elucidation of this compound, obtaining single crystals suitable for SCXRD analysis would be the primary objective. The resulting crystallographic data would provide a wealth of information, as detailed in the table below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z | 4 or 8 |

| Bond lengths (e.g., C-Cl, C=O) | Precise values to ±0.001 Å |

| Bond angles (e.g., Cl-C-C, C-C=O) | Precise values to ±0.1° |

| Dihedral angles | Conformation of the aldehyde group relative to the ring |

This table presents hypothetical data based on typical values for similar small organic molecules.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, though weaker than covalent bonds, are fundamental in determining the physical properties of the solid, such as melting point and solubility.

In the crystal structures of dichlorobenzaldehyde isomers, a consistent feature is the formation of molecular stacks along a short crystallographic axis. nih.gov It is highly probable that this compound would exhibit a similar packing motif. The primary intermolecular interactions expected to be observed are:

C-H···O Hydrogen Bonds: These are among the most significant non-stacking interactions, where the aldehyde oxygen acts as a hydrogen bond acceptor. nih.gov

π-π Stacking: The aromatic rings are likely to stack on top of each other, contributing to the stability of the crystal lattice.

Halogen-Halogen Interactions: While Cl···Cl interactions are observed in dichlorobenzaldehyde isomers, they are generally considered to be a consequence of the packing constraints imposed by more dominant interactions. nih.gov

Table 2: Common Intermolecular Interactions in Dichlorobenzaldehyde Derivatives

| Interaction Type | Description |

|---|---|

| C-H···O | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Halogen···Halogen | Interactions between halogen atoms, which can be attractive or repulsive depending on the geometry. |

| Van der Waals | Weak, non-specific forces arising from temporary fluctuations in electron density. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of precision, allowing for the differentiation between compounds with the same nominal mass.

For this compound (C₈H₆Cl₂O), the expected accurate mass can be calculated based on the precise masses of its constituent isotopes. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the [M]+, [M+2]+, and [M+4]+ peaks appearing in a ratio of approximately 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.

Upon ionization in the mass spectrometer, the molecular ion of this compound will undergo fragmentation, breaking down into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. Common fragmentation pathways for benzaldehydes include:

Loss of a hydrogen radical (H•): This results in the formation of a stable acylium ion, [M-H]⁺.

Loss of the formyl radical (•CHO): This leads to the formation of a dichlorotolyl cation, [M-CHO]⁺.

Loss of carbon monoxide (CO): This can occur from the [M-H]⁺ ion.

Cleavage of the chlorine atoms: Loss of one or both chlorine atoms can also be observed.

Table 3: Predicted HRMS Data and Fragmentation for this compound

| Ion | Formula | Calculated Accurate Mass (Da) | Description |

|---|---|---|---|

| [M]⁺ | [C₈H₆³⁵Cl₂O]⁺ | 187.9795 | Molecular ion with two ³⁵Cl isotopes |

| [M+2]⁺ | [C₈H₆³⁵Cl³⁷ClO]⁺ | 189.9766 | Molecular ion with one ³⁵Cl and one ³⁷Cl isotope |

| [M+4]⁺ | [C₈H₆³⁷Cl₂O]⁺ | 191.9736 | Molecular ion with two ³⁷Cl isotopes |

| [M-H]⁺ | [C₈H₅Cl₂O]⁺ | 186.9717 | Loss of a hydrogen radical |

| [M-CHO]⁺ | [C₇H₅Cl₂]⁺ | 158.9818 | Loss of the formyl radical |

| [M-Cl]⁺ | [C₈H₆ClO]⁺ | 153.0107 | Loss of a chlorine radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of a compound provides information about the electronic transitions within the molecule.

For this compound, the UV-Vis spectrum is expected to be characterized by two main types of electronic transitions:

n → π* transitions: These involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. These transitions are typically weak and occur at longer wavelengths.

π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally strong and occur at shorter wavelengths.

The substitution of the benzene ring with chlorine atoms and a methyl group will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzaldehyde (B42025). The chlorine atoms, being electron-withdrawing, and the methyl group, being electron-donating, will have competing effects on the electronic structure of the molecule.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition | Approximate Wavelength Range (nm) | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| n → π* | 300 - 350 | Low | Excitation of a non-bonding electron from the carbonyl oxygen. |

| π → π* | 250 - 280 | High | Excitation of a π electron from the aromatic system and carbonyl group. |

The exact positions and intensities of these absorption bands would need to be determined experimentally by recording the UV-Vis spectrum of this compound in a suitable solvent.

Computational and Theoretical Chemistry Studies of 2,3 Dichloro 5 Methylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are used to determine the electronic structure, geometry, and energy of molecules, providing a microscopic view of their behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying a wide range of molecules. ntnu.no The core principle of DFT is that the energy of a molecule can be determined from its electron density. ntnu.no Geometry optimization is a key application of DFT where the arrangement of atoms in a molecule is adjusted to find the structure with the lowest possible energy, known as the ground state. arxiv.orgdntb.gov.ua This process involves calculating the forces on each atom and iteratively moving them until a stable conformation (a minimum on the potential energy surface) is reached. arxiv.org

For 2,3-Dichloro-5-methylbenzaldehyde, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. elixirpublishers.comnih.gov The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Dichlorobenzaldehyde Derivative (Data shown is representative of the type of results obtained from DFT calculations).

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.398 |

| C-Cl Bond Length (Å) | 1.751 |

| C=O Bond Length (Å) | 1.206 |

| C1-C2-C6 Bond Angle (°) | 119.8 |

| O-C-H Bond Angle (°) | 120.9 |

| C6-C1-C2-C3 Dihedral Angle (°) | 0.0 |

Theoretical vibrational spectroscopy, based on DFT calculations, is a crucial tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.govarxiv.org After geometry optimization, the vibrational frequencies of the molecule are calculated by determining the second derivatives of the energy with respect to atomic positions. uzh.ch These calculations yield a set of normal modes, each corresponding to a specific type of molecular vibration (e.g., stretching, bending, or twisting) at a particular frequency. nih.gov

The predicted spectra for this compound can be compared with experimentally recorded FT-IR and FT-Raman spectra. elixirpublishers.com This comparison helps to validate the computational model and provides a detailed assignment of the observed spectral bands to specific molecular motions. nih.gov Theoretical frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental data. nih.govnih.gov

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments.

| Mode | Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν1 | 3080 | Aromatic C-H Stretch |

| ν2 | 2950 | Methyl C-H Stretch |

| ν3 | 1710 | Carbonyl (C=O) Stretch |

| ν4 | 1580 | Aromatic C=C Stretch |

| ν5 | 850 | C-Cl Stretch |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. nih.gov A large energy gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and easily polarizable. nih.gov For this compound, the HOMO is expected to be distributed over the aromatic ring, while the LUMO would be localized on the electron-withdrawing benzaldehyde (B42025) group. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Properties.

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Energy Gap (ΔE) | 4.4 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the charge distribution on the molecule's surface using a color code. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. researchgate.net

Blue regions represent positive electrostatic potential, indicating areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms. researchgate.net

Green regions show neutral or near-zero potential. researchgate.net

For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen atom, making it a primary site for electrophilic attack. The hydrogen atoms of the aldehyde and methyl groups, as well as the aromatic ring, would exhibit positive potential (blue), indicating sites for nucleophilic attack. researchgate.net

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A higher value indicates greater stability. nih.gov

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily the molecule can be polarized.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

These parameters help in classifying this compound as either a strong or weak electrophile or nucleophile and in predicting its behavior in chemical reactions. nih.gov

Table 4: Illustrative Global Chemical Reactivity Descriptors.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.30 |

| Chemical Hardness (η) | 2.20 |

| Global Softness (S) | 0.227 |

| Electrophilicity Index (ω) | 4.20 |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and chemical bonds. uni-rostock.de

Table 5: Illustrative NBO Analysis of Donor-Acceptor Interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C1-C6) | π(C2-C3) | 20.95 |

| π(C2-C3) | π(C4-C5) | 20.09 |

| LP(2) O1 | π*(C7-C8) | 18.50 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

A typical MD simulation for this compound would involve defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. The molecule would be placed in a simulation box, often filled with a chosen solvent like water or an organic solvent, to mimic realistic conditions. The simulation then numerically solves Newton's equations of motion for each atom, providing a trajectory of atomic positions and velocities over time.

Conformational Landscapes:

The conformational landscape of this compound is primarily determined by the rotational freedom around the single bond connecting the aldehyde group to the benzene (B151609) ring. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them. The bulky chlorine atoms at the 2- and 3-positions, along with the methyl group at the 5-position, would sterically influence the preferred orientation of the aldehyde group.

The simulation would likely reveal two primary planar conformations to be the most stable, with the aldehyde group's oxygen atom pointing away from or towards the chlorine at the 2-position. The relative energies of these conformers and the rotational energy barrier can be quantified from the simulation trajectory. This information is crucial for understanding the molecule's reactivity and its interactions with other molecules.

Solvation Effects:

The solvent environment can have a profound impact on the conformational preferences and dynamics of this compound. MD simulations can explicitly model the interactions between the solute and solvent molecules. For instance, in a polar solvent like water, hydrogen bonding between the solvent and the aldehyde's oxygen atom would be observed. The nature and strength of these interactions can influence the rotational barrier of the aldehyde group and the relative stability of its conformers.

By running simulations in different solvents (e.g., water, ethanol, chloroform), a comparative analysis of solvation effects can be performed. The radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules can be calculated to quantify the solvent structure around the molecule. For example, the RDF between the aldehyde oxygen and the hydrogen atoms of water would reveal the extent of hydrogen bonding.

A hypothetical study could involve simulating this compound in a box of water molecules and in a nonpolar solvent like hexane. The resulting data could be presented in a table comparing key conformational and solvation parameters.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Different Solvents

| Parameter | Water | Hexane |

| Simulation Time | 100 ns | 100 ns |

| Temperature | 298 K | 298 K |

| Pressure | 1 atm | 1 atm |

| Force Field | GROMOS54a7 | GROMOS54a7 |

| Aldehyde Torsional Angle (most probable) | 180° | 180° |

| Rotational Energy Barrier (kcal/mol) | 5.2 | 4.8 |

| Average number of H-bonds to aldehyde | 2.1 | 0 |

| Solvation Free Energy (kcal/mol) | -3.5 | -1.2 |

This hypothetical data illustrates how MD simulations could quantify the influence of the solvent on the conformational and thermodynamic properties of this compound.

Quantitative Structure-Property Relationships (QSPR) Modeling for Analog Series

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. acs.orgunicamp.brnih.gov For an analog series of this compound, where the substituents on the benzene ring are systematically varied, QSPR models can be developed to predict properties such as boiling point, solubility, and spectroscopic characteristics.

The general workflow for a QSPR study involves several key steps:

Dataset Curation: A dataset of molecules with known experimental values for the property of interest is compiled. For an analog series of this compound, this would involve synthesizing or gathering data for various substituted benzaldehydes.

Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the experimental property.

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques.

A QSPR study on an analog series of this compound could aim to predict a property like the 17O NMR chemical shift of the carbonyl group, which is sensitive to the electronic environment of the aldehyde. acs.orgunicamp.brnih.gov Based on existing studies on substituted benzaldehydes, relevant molecular descriptors would likely include: acs.orgunicamp.brnih.gov

Electronic Descriptors: Hammett constants (σ), Mulliken atomic charges, dipole moment, and HOMO/LUMO energies.

Steric Descriptors: Molar refractivity, van der Waals volume, and specific steric parameters.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A hypothetical QSPR model for predicting the 17O NMR chemical shift (δ) could take the form of a linear equation:

δ = c₀ + c₁σ + c₂q(C=O) + c₃*V_vdw

where σ is the Hammett constant of the substituent, q(C=O) is the partial charge on the carbonyl carbon, V_vdw is the van der Waals volume, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

To illustrate the potential of QSPR, consider a hypothetical dataset for an analog series of this compound where the methyl group is replaced by other substituents.

Table 2: Hypothetical Data for QSPR Modeling of 17O NMR Chemical Shifts in an Analog Series of 2,3-Dichlorobenzaldehydes

| Substituent at C5 | Hammett Constant (σ_p) | Carbonyl Charge (q) | van der Waals Volume (ų) | Experimental ¹⁷O Shift (ppm) | Predicted ¹⁷O Shift (ppm) |

| -H | 0.00 | 0.35 | 85.5 | 570 | 571 |

| -CH₃ | -0.17 | 0.34 | 102.1 | 565 | 564 |

| -Cl | 0.23 | 0.36 | 98.2 | 575 | 576 |

| -NO₂ | 0.78 | 0.39 | 105.4 | 585 | 584 |

| -OCH₃ | -0.27 | 0.33 | 109.3 | 562 | 563 |

This table demonstrates how a QSPR model, once developed and validated, could be used to accurately predict the properties of new or untested compounds within the analog series, thereby guiding synthetic efforts and accelerating the discovery of molecules with desired characteristics.

Applications of 2,3 Dichloro 5 Methylbenzaldehyde in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate

The chemical architecture of 2,3-Dichloro-5-methylbenzaldehyde, characterized by a reactive aldehyde group and a decorated aromatic ring, makes it a valuable building block in multi-step organic synthesis. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol, Knoevenagel, and Wittig reactions. The presence of chloro and methyl substituents on the phenyl ring further allows for precise tuning of the electronic properties and steric environment of derivative molecules, influencing their reactivity and ultimate biological or material properties.

Precursor for Advanced Pharmaceutical Intermediates

While specific, publicly documented examples of this compound in marketed pharmaceuticals are not widespread, its structural motifs are common in medicinal chemistry. Substituted benzaldehydes are crucial starting materials for a variety of pharmaceutical agents. For instance, related dichlorobenzaldehydes have been used to synthesize diamides, which were investigated for their potential as local anesthetics and anticonvulsants. nih.gov

Patents reveal that various substituted benzaldehydes are employed to create complex molecular structures for therapeutic use. One area of application is in developing allosteric modulators of hemoglobin, which could be used to treat disorders that benefit from increased tissue oxygenation. google.com Furthermore, other halogenated benzaldehydes, such as 2,3,5-trihalobenzaldehydes, are documented as key intermediates in the synthesis of pharmaceuticals for treating conditions like cerebral ischemic damage resulting from a stroke. google.com The synthesis of Schiff bases from substituted benzaldehydes is another strategy to produce scaffolds for potential enzyme inhibitors, such as those targeting α-glucosidase. mdpi.com The structural features of this compound make it a highly plausible candidate for similar synthetic campaigns aimed at discovering new therapeutic agents.

Building Block for Agrochemical Synthesis

In the agrochemical industry, halogenated aromatic compounds are fundamental to the design of modern pesticides and herbicides. Although direct application of this compound is not extensively documented, the synthesis of new agrochemicals frequently relies on such building blocks. dntb.gov.ua For example, the related compound 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a critical precursor for the synthesis of the fungicides Fluazinam and Fluopicolide. sigmaaldrich.com The synthesis of agrochemicals often involves the construction of complex heterocyclic systems, where a substituted benzaldehyde (B42025) can serve as a key starting material for building the required molecular framework.

Construction of Biologically Active Molecular Scaffolds

The creation of novel molecular scaffolds is a cornerstone of drug discovery and chemical biology. Substituted benzaldehydes are instrumental in this process, enabling the assembly of diverse and complex structures. wordpress.com Modified Mannich and aza-Friedel-Crafts reactions, for example, can utilize scaffolds derived from related chloro-substituted aromatic compounds to build libraries of potential bioactive molecules. nih.gov

The aldehyde group readily undergoes condensation reactions to form imines (Schiff bases), which are not only biologically active themselves but also serve as intermediates for more complex heterocyclic scaffolds. This reactivity allows chemists to "decorate" the 2,3-dichloro-5-methylphenyl core with various other chemical moieties, systematically exploring the structure-activity relationship of the resulting compounds. mdpi.com This approach is vital for developing molecules with optimized potency and selectivity for specific biological targets. acs.org

Applications in Materials Science and Functional Materials

The utility of this compound extends beyond biological applications into the field of materials science. The unique electronic and steric properties conferred by its substituents make it an attractive building block for novel organic functional materials.

Development of Aggregation-Induced Emission (AIE) Active Compounds

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent molecules are induced to emit light upon aggregation. google.com This property is highly sought after for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The synthesis of AIE-active molecules, or AIEgens, often involves creating sterically hindered, non-planar structures that restrict intramolecular rotation (RIR) in the aggregated state. rsc.org

While this compound is not an AIEgen itself, its aldehyde group provides a convenient synthetic anchor to construct larger molecules that are. For example, AIE-active Schiff bases have been synthesized by reacting salicylaldehyde (B1680747) (a hydroxy-substituted benzaldehyde) with amines. rsc.org The resulting structures exhibit strong solid-state fluorescence. It is conceivable that this compound could be used in similar synthetic strategies. By reacting it with appropriate amines or other coupling partners, one could generate complex, propeller-shaped molecules like triphenylethylene (B188826) derivatives, which are a well-known class of AIEgens. nih.gov The dichloro-substitution pattern could further be used to tune the emission color and quantum efficiency of the resulting AIE materials.

Role in Organic Electronic Materials (e.g., charge transport, optoelectronics)

The field of organic electronics relies on the design and synthesis of novel organic semiconducting materials for devices such as OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net The performance of these devices is intrinsically linked to the chemical structure and solid-state packing of the organic materials used.

Substituted aromatic compounds are the fundamental building blocks for these materials. sigmaaldrich.com this compound can be envisioned as a starting material for more extended, conjugated systems. The aldehyde group can be transformed through reactions like the Wittig or Horner-Wadsworth-Emmons reaction to install vinyl groups, thereby extending the π-conjugated system. The chlorine and methyl groups on the aromatic ring can influence the material's solubility, thermal stability, and, crucially, its highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. These factors are critical for tuning charge injection/transport properties and the optical characteristics of the final device.

Potential in Polymer Synthesis (e.g., as a monomer for specialized polymers)

While direct homopolymerization of benzaldehydes is not a common route to high molecular weight polymers, the unique structure of this compound offers several potential avenues for its incorporation into specialized polymers. Its dichlorinated and methylated aromatic ring can impart desirable properties such as thermal stability, flame retardancy, and altered solubility to the resulting materials. The aldehyde functionality serves as a versatile handle for either pre-functionalization into a polymerizable monomer or for post-polymerization modification of a polymer backbone.

One of the promising, albeit hypothetical, applications is in the synthesis of functional polyacetals through copolymerization. Research has shown that substituted benzaldehydes can be copolymerized with other aldehydes, such as phthalaldehyde, particularly when the benzaldehyde is rendered electron-deficient by its substituents. acs.orgresearchgate.net The electron-withdrawing nature of the two chlorine atoms in this compound could facilitate its participation in such anionic copolymerizations.

Another viable strategy involves the chemical modification of the aldehyde group to create a vinyl-functionalized monomer. This derivative could then undergo conventional free-radical or controlled radical polymerization. For instance, a Wittig-type reaction could convert the aldehyde to a vinyl group, yielding a substituted styrene (B11656) monomer. This approach would allow for the integration of the dichloro-methyl-phenyl moiety into a polystyrene-type polymer chain. The presence of both a vinyl group and an aldehyde group in molecules like 3-Vinylbenzaldehyde makes them valuable intermediates for creating copolymers. sigmaaldrich.com

Furthermore, the aldehyde group can be a key component in the synthesis of thermosetting resins. For example, benzaldehyde and its derivatives are used in the synthesis of 2-substituted 1,3-benzoxazine monomers, which upon thermal curing, yield high-performance polybenzoxazine resins. rsc.org The specific substitution pattern of this compound could be exploited to tailor the processing and final properties of such thermosets.

The aldehyde functionality also allows for its use in the creation of polymers with reactive pendant groups. For example, polymers can be synthesized with side chains that can later react with amines to form Schiff bases, a reaction characteristic of aldehydes. researchgate.net This would allow for the creation of cross-linkable or functionalizable materials where the 2,3-dichloro-5-methylphenyl group is attached to the polymer backbone.

The following tables outline the potential pathways for utilizing this compound in polymer synthesis, along with the prospective properties of the resulting polymers.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Strategy | Role of this compound | Potential Polymer Type |

| Anionic Copolymerization | Comonomer | Functional Polyacetal |

| Monomer Functionalization | Precursor to a vinyl monomer | Substituted Polystyrene |

| Thermoset Resin Formation | Precursor to a benzoxazine (B1645224) monomer | Polybenzoxazine |

| Polymer Functionalization | Reactive aldehyde for post-modification | Polymer with pendant aldehyde groups |

Table 2: Hypothetical Polymers Derived from this compound and Their Potential Properties

| Hypothetical Polymer Name | Monomer(s) | Expected Key Properties |

| Poly(phthalaldehyde-co-2,3-dichloro-5-methylbenzaldehyde) | o-Phthalaldehyde, this compound | Increased thermal stability, flame retardancy, potential for controlled degradation. acs.orgresearchgate.net |

| Poly(2,3-dichloro-5-methylstyrene) | 2,3-Dichloro-5-methylstyrene (derived from the benzaldehyde) | High refractive index, enhanced thermal resistance, altered solubility characteristics compared to polystyrene. |

| Polybenzoxazine based on this compound | Benzoxazine monomer derived from the benzaldehyde | Excellent thermal and chemical resistance, low water absorption, good dielectric properties. rsc.org |

It is important to note that while these applications are scientifically plausible based on the known reactivity of substituted benzaldehydes fiveable.me, further research is required to validate these specific pathways for this compound and to fully characterize the properties of the resulting polymers.

Future Prospects and Emerging Research Frontiers for 2,3 Dichloro 5 Methylbenzaldehyde

Development of Enantioselective and Stereocontrolled Synthetic Methodologies

A primary frontier in the utilization of 2,3-Dichloro-5-methylbenzaldehyde lies in the development of synthetic methods that can control stereochemistry. The aldehyde functional group is a key site for asymmetric transformations to create chiral molecules, which are of paramount importance in pharmaceuticals and materials science. Current research on substituted benzaldehydes demonstrates that the electronic nature and position of ring substituents profoundly influence the efficiency and enantioselectivity of asymmetric reactions. thieme-connect.comsemanticscholar.org

Future research will likely focus on adapting existing and novel catalytic systems for this compound. The steric hindrance and electron-withdrawing effects of the two ortho- and meta-chloro substituents, combined with the electron-donating methyl group, present a unique challenge and opportunity for achieving high levels of stereocontrol. Methodologies such as nickel-catalyzed reductive couplings, photoredox-mediated propargylations, and asymmetric Henry reactions, which have shown success with other benzaldehydes, could be optimized for this specific substrate. nih.govnih.govresearchgate.net The goal is to develop robust protocols that reliably produce single enantiomers of derivative compounds, unlocking their potential as chiral building blocks for complex molecular targets.

| Enantioselective Methodology | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Asymmetric Alkynylation | Addition of an alkyne group across the carbonyl double bond to form chiral propargyl alcohols. Enantioselectivity is dependent on ring substituents. | Synthesis of chiral propargyl alcohols, which are versatile intermediates for pharmaceuticals and complex molecules. | thieme-connect.comsemanticscholar.org |

| Nickel-Catalyzed Reductive Coupling | Coupling of aldehydes with 1,3-dienes to form homoallylic alcohols with high chemo-, diastereo-, and enantioselectivity. | Creation of complex chiral alcohols with multiple stereocenters for advanced organic synthesis. | nih.gov |

| Asymmetric Henry (Nitroaldol) Reaction | A C-C bond-forming reaction between an aldehyde and a nitroalkane to produce β-hydroxy nitroalkanes, which are precursors to amino alcohols. | Synthesis of enantiomerically pure amino alcohol derivatives, which are common structural motifs in drug molecules. | researchgate.net |

| Photoredox Cobalt-Catalyzed Propargylation | A light-mediated reaction that adds a propargyl group to aldehydes via propargyl radicals, creating homopropargyl alcohols. | Access to a diverse range of chiral homopropargyl alcohols under mild reaction conditions. | nih.gov |

Integration into Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent green and sustainable frontiers for chemical synthesis. Aromatic aldehydes, including benzaldehyde (B42025), can act as photoinitiators or photocatalysts themselves under UV irradiation. beilstein-journals.orgresearchgate.net The specific photophysical properties of this compound, influenced by its halogen and alkyl substituents, could be harnessed for novel light-driven transformations. Furthermore, the presence of C-Cl bonds opens the possibility of using photocatalysis for selective reductive dehalogenation, a reaction demonstrated with other halogenated benzene (B151609) derivatives using nanocrystal photocatalysts. nih.gov

In electrocatalysis, the aldehyde group can be selectively oxidized or reduced. Recent studies have shown the efficient electrocatalytic oxidation of benzaldehyde to benzoic acid using gold nanoparticles on a titanium dioxide support. mdpi.comresearchgate.net Applying such systems to this compound could provide a high-yield, environmentally friendly route to the corresponding carboxylic acid. This approach avoids harsh chemical oxidants and can be paired with valuable reduction reactions, such as hydrogen evolution. mdpi.com The selective electrosynthesis of aldehydes at industrial current densities is also an emerging area, suggesting that derivatives of this compound could be synthesized efficiently using these advanced methods. rsc.org

| Catalytic Transformation | Description | Potential Relevance for this compound | Reference |

|---|---|---|---|

| Photocatalytic Initiation | Aromatic aldehydes can absorb light and enter an excited state, enabling them to initiate radical reactions or undergo energy transfer. | Use as a photoinitiator for polymerization or other light-mediated organic transformations. | beilstein-journals.org |

| Photocatalytic Dehalogenation | Semiconductor nanocrystals (e.g., ZnS, CdS) can photocatalyze the reductive removal of halogen atoms from aromatic rings. | Selective removal of one or both chlorine atoms to generate less halogenated benzaldehyde derivatives. | nih.gov |

| Electrocatalytic Oxidation | The aldehyde group is oxidized to a carboxylic acid at an electrode surface, often mediated by a catalyst like supported gold nanoparticles. | A green and efficient method to synthesize 2,3-Dichloro-5-methylbenzoic acid. | mdpi.comresearchgate.net |